![molecular formula C8H12N4O3 B3359519 4-(1-Methyl-5-nitroimidazol-4-yl)morpholine CAS No. 86072-12-0](/img/structure/B3359519.png)
4-(1-Methyl-5-nitroimidazol-4-yl)morpholine
Overview
Description
4-(1-Methyl-5-nitroimidazol-4-yl)morpholine, also known as MNIM, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of nitroimidazole derivatives and has been extensively studied for its potential applications in various areas of research.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-5-nitroimidazol-4-yl)morpholine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. This compound has been shown to selectively target hypoxic cells, which are commonly found in tumors, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and parasites, making it a potential candidate for the treatment of infectious diseases. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
4-(1-Methyl-5-nitroimidazol-4-yl)morpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its instability in aqueous solutions and its limited solubility in organic solvents.
Future Directions
There are several future directions for research on 4-(1-Methyl-5-nitroimidazol-4-yl)morpholine. One direction is to investigate its potential use in the treatment of infectious diseases, including bacterial, fungal, and parasitic infections. Another direction is to explore its potential use in cancer therapy, including its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purification methods.
Scientific Research Applications
4-(1-Methyl-5-nitroimidazol-4-yl)morpholine has been extensively studied for its potential applications in various areas of scientific research. It has been shown to possess excellent antibacterial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
4-(1-methyl-5-nitroimidazol-4-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-10-6-9-7(8(10)12(13)14)11-2-4-15-5-3-11/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXVYCBCXSQSBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1[N+](=O)[O-])N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330840 | |
Record name | 4-(1-Methyl-5-nitro-1H-imidazol-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86072-12-0 | |
Record name | NSC321269 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1-Methyl-5-nitro-1H-imidazol-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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